N1-((3-((4-甲氧基-3-甲基苯基)磺酰基)恶唑烷-2-基)甲基)-N2-(4-甲基苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

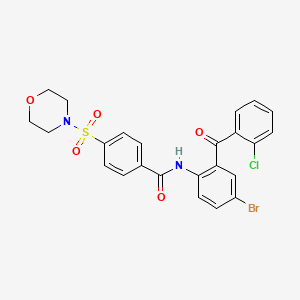

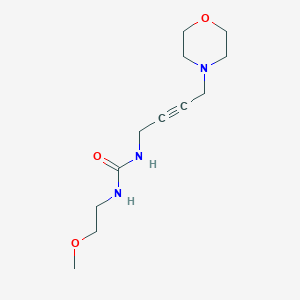

The compound "N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide" is a complex molecule that likely contains an oxazolidinone core, a sulfonyl functional group, and an oxalamide moiety. The presence of these functional groups suggests that the compound could be synthesized through a multi-step process involving the formation of an oxazolidin-2-one derivative, followed by subsequent functionalization with a sulfonyl group and an oxalamide group.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been reported in the literature. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared by condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid . This suggests that a similar strategy could be employed for the synthesis of the target compound, with modifications to incorporate the specific methoxy and methyl substituents on the phenyl ring, as well as the oxalamide functionality.

Molecular Structure Analysis

The molecular structure of oxazolidin-2-one derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of a sulfonyl group would introduce electron-withdrawing characteristics, potentially affecting the reactivity of the molecule . The oxalamide group would likely be attached to the oxazolidinone ring through a methylene linker, as suggested by the name of the compound.

Chemical Reactions Analysis

Oxazolidin-2-one derivatives can undergo various chemical reactions. For example, they can be converted into N-acyliminium ions in the presence of titanium tetrachloride, which can then react with allyltrimethylsilane . Additionally, N-sulfonyl-1,2,3-triazoles have been shown to participate in rhodium-catalyzed transannulation reactions and denitrogenative hydration to produce α-amino ketones . These reactions highlight the potential reactivity of the sulfonyl and oxazolidinone components of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-one derivatives and related compounds have been described in the literature. For instance, N-methyl-2-oxazolidinones exhibit stereo- and regioselectivity in their formation and have been used as intermediates in the construction of other heterocyclic compounds . The electronic effects of substituents on the oxazolidinone ring can affect the reactivity of the molecule, as seen in the synthesis of nonsymmetrical sulfamides . Moreover, the stability of related compounds, such as methyl N-(benzylsulfonyl)oxamate, has been studied, and their ability to form stable complexes with solvents like dimethylformamide has been reported .

科学研究应用

抗菌应用

恶唑烷酮类,如与 N1-((3-((4-甲氧基-3-甲基苯基)磺酰基)恶唑烷-2-基)甲基)-N2-(4-甲基苄基)草酰胺 相关的化合物类别,因其抑制细菌蛋白质合成的独特机制而著称。研究表明,它们对多种临床上重要的人类病原体有效,包括对甲氧西林敏感和耐药的金黄色葡萄球菌、粪肠球菌和粪链球菌以及肺炎链球菌等。它们不受人血清的影响,并且自发突变的频率低,表明耐药性发展的风险较低。这使得它们在治疗对其他抗生素耐药的感染方面特别有价值 (Zurenko 等人,1996 年)。

合成方法

恶唑烷酮衍生物的合成,包括与 N1-((3-((4-甲氧基-3-甲基苯基)磺酰基)恶唑烷-2-基)甲基)-N2-(4-甲基苄基)草酰胺 相似的化合物,一直是重要研究课题。已经开发出新的合成路线,以从 aziridine-2-甲醇中创建对映体纯的 N-(R)-α-甲基苄基-4(R)-(氯甲基)恶唑烷酮,展示了这些化合物对各种生物应用的多功能性和适应性 (Park 等人,2003 年)。此外,高度功能化的新型 β-内酰胺和噻唑烷并接四氢苯并噻吩的合成和抗菌筛选揭示了这些化合物可以提供的广泛生物活性,突出了它们在开发新的抗菌疗法中的潜力 (Babu 等人,2013 年)。

属性

IUPAC Name |

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-15-4-6-17(7-5-15)13-23-21(26)22(27)24-14-20-25(10-11-31-20)32(28,29)18-8-9-19(30-3)16(2)12-18/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTFGIYQYUSQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)

![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2518457.png)

![2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2518459.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518467.png)

![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)